molecular formula C14H28N4O3 B1165786 D-azidothreonine tert-butyl ether CHA salt

D-azidothreonine tert-butyl ether CHA salt

Cat. No.: B1165786
M. Wt: 300.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

D-azidothreonine tert-butyl ether CHA salt is a complex organic compound with potential applications in various scientific fields. This compound features an azido group, a butanoic acid moiety, and a cyclohexanamine group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-azidothreonine tert-butyl ether CHA salt typically involves multiple steps. One common method includes the protection of the hydroxyl group, followed by azidation and subsequent deprotection. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

D-azidothreonine tert-butyl ether CHA salt can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields amines, while oxidation can produce nitro compounds.

Scientific Research Applications

D-azidothreonine tert-butyl ether CHA salt has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of D-azidothreonine tert-butyl ether CHA salt involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. This property is exploited in various biochemical applications, including labeling and tracking biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid
  • (2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]pentanoic acid

Uniqueness

D-azidothreonine tert-butyl ether CHA salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C14H28N4O3

Molecular Weight

300.4

Synonyms

cyclohexanaminium (2S,3R)-2-azido-3-tert-butoxybutanoate; N3-Thr(OtBu)-OH

Origin of Product

United States

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